Guanfacine Hydrochloride

Receptor Pharmacology Binding Affinity Alpha2-Adrenoceptor

Guanfacine Hydrochloride (CAS 29110-48-3) is the definitive α2A-adrenoceptor agonist for cognitive and cardiovascular research demanding minimal off-target confounds. With 60-fold selectivity for α2A over α2B and an α2A/α2C Ki ratio of 0.04 (vs. clonidine's 0.08), it eliminates α2B/α2C-mediated sedation and α1-mediated vasoconstriction. Unlike clonidine, guanfacine preserves attentional performance even at sedating doses. Critically, IR and ER formulations are not bioequivalent—ER exhibits 60% lower Cmax and 43% lower AUC—requiring precise specification for reproducible results. Reduced receptor desensitization ensures sustained, stable target engagement across experimental paradigms.

Molecular Formula C9H10Cl3N3O
Molecular Weight 282.5 g/mol
CAS No. 29110-48-3
Cat. No. B000148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanfacine Hydrochloride
CAS29110-48-3
SynonymsBS 100 141
BS-100-141
BS100141
Estulic
Guanfacine
Guanfacine Hydrochloride
Guanfacine Monohydrochloride
Hydrochloride, Guanfacine
Lon798
Monohydrochloride, Guanfacine
Tenex
Molecular FormulaC9H10Cl3N3O
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
InChIInChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
InChIKeyDGFYECXYGUIODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanfacine Hydrochloride (CAS 29110-48-3) Sourcing: Selectivity-Driven Differentiation for Scientific Procurement


Guanfacine Hydrochloride (CAS 29110-48-3) is a centrally acting α2-adrenergic receptor agonist belonging to the phenylacetyl-guanidine class. Its primary molecular mechanism involves selective activation of the α2A-adrenoceptor (α2A-AR) subtype, leading to reduced sympathetic outflow and modulation of prefrontal cortical networks [1]. Unlike its primary comparator, clonidine, which exhibits a broader receptor activation profile (including significant α2B/α2C and α1-adrenoceptor affinity), guanfacine demonstrates markedly higher selectivity for the α2A-AR subtype. This selectivity translates to a distinct pharmacological and functional profile with implications for both cardiovascular and neuropsychiatric applications [2].

Beyond Class Similarity: Why Guanfacine Hydrochloride Is Not Interchangeable with Clonidine or Generic Formulations


While both guanfacine and clonidine are classified as central α2-agonists, their receptor subtype selectivity, pharmacokinetic properties, and cellular trafficking mechanisms diverge significantly, making simple substitution or 'class-level' procurement scientifically unsound. For instance, guanfacine exhibits a substantially higher α2A/α2B selectivity ratio and a markedly lower α2A/α2C Ki ratio compared to clonidine, directly impacting target engagement and functional outcomes [1]. Furthermore, the immediate-release (IR) and extended-release (ER) formulations of guanfacine are not bioequivalent; direct milligram-to-milligram substitution alters peak exposure (Cmax) and area under the curve (AUC), thereby affecting both efficacy and tolerability [2]. Therefore, precise specification of the exact compound and formulation is critical for reproducible scientific research and clinical application.

Quantitative Differentiation of Guanfacine Hydrochloride: A Comparator-Driven Evidence Review


Superior α2A-Adrenoceptor Binding Selectivity Compared to Clonidine

Guanfacine demonstrates markedly higher selectivity for the α2A-adrenoceptor subtype relative to the α2B and α2C subtypes compared to clonidine. In radioligand binding assays using human recombinant receptors, guanfacine exhibited a Ki ratio (α2A vs α2C) of 0.04, whereas clonidine showed a ratio of 0.08, indicating that guanfacine possesses a higher preference for the α2A subtype [1]. Additionally, guanfacine's selectivity for α2A over α2B is approximately 60-fold, with a Kd of 31 nM for α2A versus 1850 nM for α2B [2].

Receptor Pharmacology Binding Affinity Alpha2-Adrenoceptor

Preserved Attentional Performance: Guanfacine Does Not Impair Choice Reaction Time Unlike Clonidine

In a double-blind, placebo-controlled crossover study in healthy volunteers, the highest dose of clonidine (5 μg/kg) significantly decreased the number of correct responses and increased reaction latency in a demanding attentional task, whereas guanfacine (29 μg/kg) did not impair performance despite producing an equivalent increase in subjective sedation and similar reductions in blood pressure [1].

Cognitive Function Attention Human Psychopharmacology

Reduced Receptor Desensitization and Internalization Compared to Clonidine

Using a novel knock-in mouse model expressing epitope-tagged α2A-ARs, guanfacine was shown to induce significantly less rapid desensitization of Ca2+ current suppression compared to clonidine in native sympathetic neurons. This was paralleled by less pronounced receptor phosphorylation and reduced receptor endocytosis (internalization) with guanfacine than with clonidine [1].

Receptor Trafficking Desensitization Endocytosis

Distinct Pharmacokinetic Profile of Extended-Release (ER) vs Immediate-Release (IR) Guanfacine

The extended-release (ER) formulation of guanfacine hydrochloride is not bioequivalent to the immediate-release (IR) form. A cross-study comparison shows that the ER formulation achieves a 60% lower maximum plasma concentration (Cmax) and a 43% lower total exposure (AUC0-∞) compared to the IR formulation, with a relative bioavailability of only 58% [1]. Furthermore, the time to reach maximum concentration (Tmax) is delayed from approximately 3 hours for IR to 6 hours for ER [2].

Pharmacokinetics Formulation Bioavailability

Divergent Hemodynamic Mechanisms: Guanfacine Reduces Peripheral Resistance While Clonidine Reduces Cardiac Output

A comparative review of the hemodynamic effects of clonidine and guanfacine in hypertension revealed distinct mechanisms of action. Guanfacine activates presynaptic α-adrenoceptors 10 times more selectively than clonidine and possesses a 25-fold higher α2/α1-selectivity ratio. Importantly, clonidine decreases cardiac output, whereas guanfacine reduces peripheral resistance and increases stroke volume [1].

Hemodynamics Hypertension Cardiovascular

Optimal Procurement and Application Scenarios for Guanfacine Hydrochloride Based on Differentiated Evidence


Preclinical Research Requiring High α2A-Selectivity and Minimal Off-Target Binding

For in vitro and in vivo studies investigating the role of the α2A-adrenoceptor in cognitive function, attention, or prefrontal cortical physiology, guanfacine hydrochloride is the preferred agonist. Its 60-fold selectivity for α2A over α2B receptors and its significantly lower α2A/α2C Ki ratio (0.04) compared to clonidine (0.08) minimizes confounding effects from α2B/α2C-mediated sedation and α1-mediated vasoconstriction [1]. Furthermore, its reduced propensity to induce receptor desensitization and internalization ensures a more stable and sustained activation of the target receptor over time, improving assay reproducibility [2].

Human Cognitive Studies Where Preservation of Attentional Performance Is Critical

In human psychopharmacology trials evaluating working memory, executive function, or sustained attention, guanfacine is the scientifically sound choice. Direct comparative evidence shows that guanfacine, unlike clonidine, does not impair performance in demanding attentional tasks (choice reaction time) even at doses that produce equivalent sedation and blood pressure reduction [1]. This functional selectivity allows researchers to isolate the cognitive-enhancing effects of α2A-AR stimulation from the attentional disruption caused by broader receptor engagement, thereby increasing assay sensitivity and interpretability.

Formulation Development and Bioequivalence Studies for Extended-Release Dosage Forms

For pharmaceutical development, quality control, or bioequivalence testing, the significant pharmacokinetic differences between immediate-release (IR) and extended-release (ER) guanfacine formulations are critical. The ER formulation exhibits a 60% lower Cmax and a 43% lower AUC compared to the IR form at the same dose, with a relative bioavailability of only 58% [1]. Any sourcing or formulation work must account for this lack of bioequivalence; direct milligram-to-milligram substitution between IR and ER will yield different drug exposure profiles and cannot be used interchangeably for reference standards or clinical supply.

Cardiovascular Pharmacology: Studies on Peripheral Resistance and Stroke Volume Regulation

In hemodynamic research focusing on the regulation of peripheral vascular resistance and stroke volume, guanfacine offers a distinct mechanism of action compared to clonidine. While both are centrally acting α2-agonists, guanfacine reduces blood pressure primarily by decreasing peripheral resistance and increasing stroke volume, whereas clonidine decreases cardiac output [1]. This differential makes guanfacine a more appropriate tool for investigating pathways related to vascular tone and venous return, and highlights why it is not a generic substitute for clonidine in cardiovascular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanfacine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.